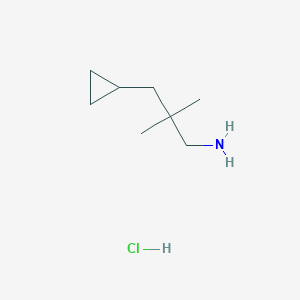

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-cyclopropyl-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,6-9)5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMLMXOIDIWVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of cyclopropylmethyl bromide with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its role in biochemical pathways and interactions with biological macromolecules.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters, thereby exerting its antidepressant and anxiolytic effects. The compound’s cyclopropyl group is thought to play a crucial role in its binding affinity and selectivity towards these molecular targets.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₆ClFN

- Molecular Weight : 235.7 g/mol

- Key Differences: Replaces the cyclopropyl group with a 4-fluorophenyl substituent.

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₇BrClN

- Molecular Weight : 278.62 g/mol

- Key Differences : Incorporates a 3-bromophenyl group. Bromine’s polarizability enables halogen bonding with biomolecular targets, enhancing binding affinity .

- Implications : Increased molecular weight and steric bulk may reduce solubility but improve target specificity.

Modifications to the Cyclopropyl Group

3-Cyclopropyl-2,2-difluoropropan-1-amine Hydrochloride

- Molecular Formula : C₆H₁₀ClF₂N

- Molecular Weight : 169.6 g/mol

- Key Differences : Features two fluorine atoms at the second carbon instead of methyl groups. Fluorine’s electronegativity reduces basicity (pKa shift) and increases metabolic resistance .

- Implications : Simplified structure with enhanced stability but reduced steric hindrance compared to the dimethyl analog.

Simplified Backbone Structures

2,2-Dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₅H₁₂ClN

- Molecular Weight : 121.6 g/mol

- Key Differences : Lacks the cyclopropyl group, resulting in a linear structure with reduced lipophilicity and ring strain effects .

- Implications : Lower molecular complexity may limit pharmacological activity but improve synthetic accessibility.

Halogenated Derivatives

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₅H₁₂Cl₂N

- Molecular Weight : 156.5 g/mol

- Key Differences : Chlorine replaces the cyclopropyl group, and the amine is dimethylated. The N,N-dimethylation increases steric hindrance, reducing nucleophilicity .

- Implications: Potential use as a building block for surfactants or ionic liquids due to altered solubility profiles.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Cyclopropyl vs. Aromatic Groups : Cyclopropyl-containing analogs exhibit unique strain-driven reactivity, whereas aromatic derivatives show enhanced target engagement via π-π interactions.

- Halogen Effects : Bromine and fluorine substituents improve binding specificity and metabolic stability, respectively, but may compromise solubility.

- Structural Simplification : Removal of the cyclopropyl group reduces synthetic complexity but limits pharmacological versatility.

Biological Activity

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 155.21 g/mol. The presence of a cyclopropyl group enhances its binding affinity to various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that this compound may modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters. This modulation can lead to potential antidepressant and anxiolytic effects. The compound's ability to interact with specific receptors involved in neurotransmitter pathways is crucial for understanding its therapeutic potential.

Key Biological Interactions

The compound has been shown to interact with various receptors and enzymes, including:

- 5-HT Receptors : Potential influence on serotonin levels.

- Adrenergic Receptors : Possible effects on cardiovascular functions.

- Adenylate Cyclase : Implications in signal transduction pathways.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Antidepressant Activity | Inhibits reuptake of neurotransmitters such as serotonin and norepinephrine. |

| Anxiolytic Effects | Modulates anxiety-related pathways through receptor interactions. |

| Antimicrobial Potential | Preliminary studies suggest some antibacterial properties against specific pathogens. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neurotransmitter Modulation : A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant agent.

- Anxiolytic Effects : In behavioral assays, the compound reduced anxiety-like behaviors in rodents, indicating its effectiveness in anxiety management.

- Antimicrobial Activity : Preliminary tests showed that this compound exhibited inhibitory effects on certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Future Directions

Further research is essential to elucidate the detailed mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles in living organisms.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.

- Clinical Trials : To assess therapeutic potential in human subjects for conditions such as depression and anxiety.

Q & A

Q. What are the key steps in synthesizing 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves three stages:

Cyclopropylation : Formation of the cyclopropyl group via alkene-diazo compound reactions catalyzed by rhodium or copper .

Amination : Introduction of the amine group using ammonia or alkylamine sources under high-pressure conditions .

Hydrochloride Formation : Reaction with hydrochloric acid to form the stable hydrochloride salt .

- Purity Assurance : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) ensures high purity. Monitoring via NMR (for structural confirmation) and HPLC (for purity ≥98%) is critical .

Q. What factors influence the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Enhanced in polar solvents (e.g., water, methanol) due to the hydrochloride ion. Adjust pH to 4–6 for optimal solubility .

- Stability : Degrades at temperatures >100°C or in highly alkaline conditions (pH >9). Store at 2–8°C in airtight containers to prevent hygroscopic absorption .

Q. How does the cyclopropyl group affect the compound’s reactivity in basic organic reactions?

- Methodological Answer : The cyclopropyl ring introduces strain, increasing susceptibility to ring-opening reactions under acidic conditions (e.g., H₂SO₄) or via electrophilic attack. For example, oxidation with KMnO₄ may cleave the ring to form carboxylic acids, while nucleophiles target the amine group for substitution .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and yield in industrial settings?

- Methodological Answer :

- Continuous Flow Reactors : Improve reaction control and reduce side products (e.g., dimerization) .

- Catalyst Optimization : Use Rh(II) carboxylates for cyclopropylation to achieve >85% yield .

- Automated Systems : Monitor parameters (temperature, pressure) in real-time to maintain consistency .

Q. What analytical techniques resolve structural ambiguities or purity discrepancies?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and amine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₈H₁₈ClN: 163.08 g/mol) .

- X-ray Crystallography : Resolves stereochemical uncertainties in crystalline forms .

Q. How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition) be addressed?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (pH 7.4, 37°C) and use purified enzyme isoforms.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorinated derivatives) to isolate structural contributors to activity .

- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to rule out non-specific binding .

Key Considerations for Experimental Design

- Reaction Optimization : Use Design of Experiments (DoE) to assess interactions between temperature, solvent, and catalyst loading .

- Data Validation : Cross-validate NMR and HPLC results with independent batches to ensure reproducibility.

- Biological Assays : Include positive/negative controls (e.g., known enzyme inhibitors) to contextualize activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.